molecular formula C9H9FN2O3 B8449015 N-(4-fluoro-3-nitrophenyl)-N-methylacetamide

N-(4-fluoro-3-nitrophenyl)-N-methylacetamide

Cat. No. B8449015
M. Wt: 212.18 g/mol
InChI Key: ORNPXSIEHXKXOB-UHFFFAOYSA-N
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Patent
US07550495B2

Procedure details

Sodium hydride (4.22 g, 60%, 106 mmol) was added portionwise to a solution of N-(4-fluoro-3-nitrophenyl)acetamide (13.9 g, 70 mmol) in THF (200 mL) at 0° C. Stirring for 20 min, iodomethane (18.5 g, 130 mmol) was added. The reaction mixture was stirred at room temperature for 2 h, quenched with saturated NaHCO3 (30 mL) and extracted with EtOAc (3×100 mL). The combined organic phases were washed with saturated NaCl (2×50 mL). After filtration and concentration, 13.1 g (88%) of the title compound was obtained as a yellow solid. 1H NMR (400 MHz, CHLOROFORM-D): δ 1.92 (s, 3 H), 3.30 (s, 3 H), 7.38 (s, 1 H), 7.52 (s, 1 H), 7.95 (s, 1 H).
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[CH:6][C:5]=1[N+:14]([O-:16])=[O:15].I[CH3:18]>C1COCC1>[F:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]([CH3:18])[C:11](=[O:13])[CH3:12])=[CH:6][C:5]=1[N+:14]([O-:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
4.22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
13.9 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)NC(C)=O)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
Stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3 (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated NaCl (2×50 mL)
FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)N(C(C)=O)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.